molecular formula C8H10FN B1312467 (S)-1-(2-Fluorophenyl)ethylamine CAS No. 68285-25-6

(S)-1-(2-Fluorophenyl)ethylamine

Cat. No. B1312467
CAS RN: 68285-25-6
M. Wt: 139.17 g/mol
InChI Key: DIWHJJUFVGEXGS-LURJTMIESA-N
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Description

“(S)-1-(2-Fluorophenyl)ethylamine” is a chemical compound with the CAS Number: 68285-25-6 . It has a molecular weight of 139.17 and its IUPAC name is (1S)-1-(2-fluorophenyl)ethylamine .


Molecular Structure Analysis

The molecular formula of “(S)-1-(2-Fluorophenyl)ethylamine” is C8H10FN . The InChI code is 1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 .


Physical And Chemical Properties Analysis

“(S)-1-(2-Fluorophenyl)ethylamine” is a liquid at room temperature . It has a density of 1.063 g/cm^3 .

Scientific Research Applications

  • Chemical Syntheses and Analytical Characterizations (S)-1-(2-Fluorophenyl)ethylamine has been utilized in the syntheses and analytical characterizations of research chemicals. A study focused on its derivative, fluorolintane, demonstrating its use in analytical chemistry for characterizing substances with potential clinical applications and as research chemicals (Dybek et al., 2019).

  • Asymmetric Synthesis The compound has been involved in the asymmetric synthesis of enantiomerically pure substances. A method described by Bringmann and Geisler (1990) highlights the synthesis of optically active (S)-1-(2-fluorophenyl)-ethylamine from commercially available materials, emphasizing its role in the creation of optically active substances (Bringmann & Geisler, 1990).

  • Investigation of Radioprotective Activity Research by Vasil'eva and Rozhkov (1992) explores the synthesis of N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, involving 2-(p-fluorophenyl)ethylamine. This study evaluates the radioprotective activity and toxicity of these compounds, illustrating the compound's role in developing potential radioprotective agents (Vasil'eva & Rozhkov, 1992).

  • Dopamine Receptor Research The compound has been utilized in studies related to dopamine receptor affinities, as seen in research by Claudi et al. (1990). This work involved synthesizing derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and evaluating their binding affinities for dopamine receptor subtypes (Claudi et al., 1990).

  • Designing Antitrypanosomal Agents Amin et al. (2017) have reported on the use of thiazol-2-ethylamine, which includes 2-fluorophenyl functions, in designing potential antitrypanosomal agents for the treatment of sleeping sickness. This research demonstrates its use in medicinal chemistry for creating new therapeutic agents (Amin et al., 2017).

  • Conformational Analysis and Spectroscopy Studies involving structural features and spectroscopic analysis of monohydrated clusters of derivatives like 2-(4-fluorophenyl)ethylamine have been conducted by Shachar et al. (2017). These investigations provide insights into intra- and inter-molecular interactions important in pharmaceutical and chemical research (Shachar et al., 2017).

  • Binding Affinity Studies for Dopamine Receptors Research by Cardellini et al. (1988) has explored the synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its derivatives. This kind of research is crucial for developing drugs targeting neurological disorders (Cardellini et al., 1988).

  • Experimental Studies on Central Dopamine Receptor Agonistic Effects Ferrari and Claudi (1991) conducted behavioral studies to evidence the central D-2 dopamine receptor agonistic effect by derivatives of 2-(fluorohydroxyphenyl)ethylamines. This work contributes to understanding the neurochemical mechanisms of potential pharmaceuticals (Ferrari & Claudi, 1991).

Safety And Hazards

The compound is considered hazardous. It is combustible and can cause severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

(1S)-1-(2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWHJJUFVGEXGS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427516
Record name (S)-1-(2-FLUOROPHENYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Fluorophenyl)ethylamine

CAS RN

68285-25-6
Record name (αS)-2-Fluoro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68285-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(2-FLUOROPHENYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Bringmann, JP Geisler - Journal of fluorine chemistry, 1990 - Elsevier
A simple, two-step-procedure for the synthesis of optically active (S)-1-(2-fluorophenyl)- ethylamine (1) is described. Starting from commercially available 2-fluoro-acetophenone (2), …
Number of citations: 9 www.sciencedirect.com

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